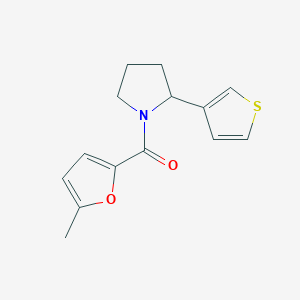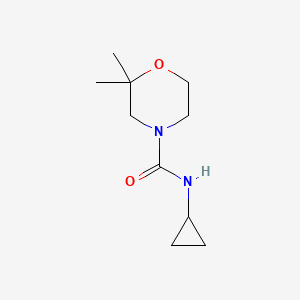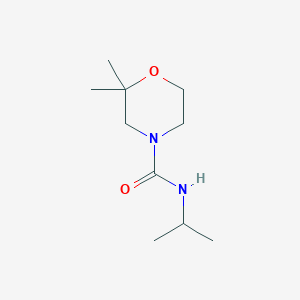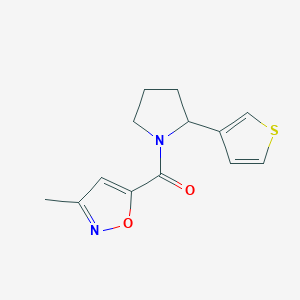![molecular formula C14H14BrNOS B7558870 N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)
N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide, also known as bromoprothiophene, is a chemical compound that belongs to the thiophene class of compounds. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In
Wirkmechanismus
Bromoprothiophene exerts its effects by binding to and activating dopamine receptors in the brain. It also inhibits the activity of monoamine oxidase, an enzyme that breaks down dopamine and other neurotransmitters in the brain. This results in increased dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
Bromoprothiophene has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, increase dopamine levels in the brain, and improve motor function in animal models of Parkinson's disease. It has also been shown to have anticonvulsant properties and to reduce the severity of seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Bromoprothiophene has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has been extensively studied for its potential applications in various scientific research fields, and its mechanism of action is well understood. However, there are also some limitations to using N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamidephene in lab experiments. Its effects may vary depending on the animal model used, and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamidephene. One area of research could be to investigate its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another area of research could be to investigate its potential use in combination with other drugs to improve its efficacy and reduce side effects. Additionally, more research is needed to establish the long-term safety and efficacy of N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamidephene.
Synthesemethoden
Bromoprothiophene can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamidephene is the Pd-catalyzed Suzuki-Miyaura coupling reaction. This method involves the reaction between 4-bromobenzyl bromide and 2-thiophenecarboxylic acid, followed by the addition of potassium carbonate and palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Bromoprothiophene has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, it has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In pharmacology, it has been studied for its potential use as a dopamine receptor agonist and a monoamine oxidase inhibitor. In neuroscience, it has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-10(9-11-4-6-12(15)7-5-11)16-14(17)13-3-2-8-18-13/h2-8,10H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZVUVKYSFMLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)


![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)



![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)